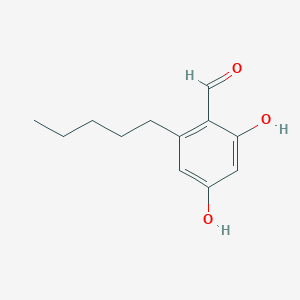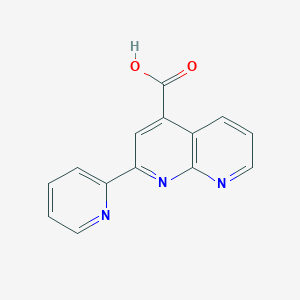
2-(Pyridin-2-yl)-1,8-naphthyridine-4-carboxylic acid
説明
The compound is a derivative of pyridine . Pyridine derivatives are common structural motifs in natural products and have found applications in diverse fields, from functional materials to agrochemistry and medicinal chemistry .
Synthesis Analysis
While specific synthesis information for this compound is not available, pyridine derivatives are often synthesized using cross-coupling reactions .Chemical Reactions Analysis
Pyridine derivatives are known to be challenging nucleophiles in cross-coupling arylations .科学的研究の応用
Chemical and Biological Properties
Variability in Chemistry : Research on compounds containing pyridine and naphthyridine rings, similar to 2-(Pyridin-2-yl)-1,8-naphthyridine-4-carboxylic acid, indicates a wide range of chemical behaviors and properties. These compounds are known for their ability to form complex compounds with metals, exhibiting significant spectroscopic, magnetic, and biological activities. This diversity in chemical behavior underscores the potential of such molecules in developing new materials and pharmaceuticals (Boča, Jameson, & Linert, 2011).
Biological Activities : Derivatives of 1,8‐naphthyridine, which share a similar structural motif with the compound , have been extensively studied for their broad spectrum of biological activities. These activities include antimicrobial, antiviral, anticancer, anti‐inflammatory, and analgesic properties, among others. Such derivatives have also shown potential in treating neurological disorders like Alzheimer's disease and depression. This highlights the versatility of naphthyridine derivatives in therapeutic and medicinal research (Madaan et al., 2015).
Metabolic Pathways : The metabolism of pyridine and quinoline derivatives, including those related to carboxylic acids, has been studied under both aerobic and anaerobic conditions. These studies have shown that various microorganisms can biotransform these compounds, affecting their degradation and fate in environmental contexts. This research is crucial for understanding the environmental impact and potential bioremediation strategies for such compounds (Kaiser, Feng, & Bollag, 1996).
Applications in Synthesis and Drug Development
- Synthesis of Central Nervous System (CNS) Drugs : Functional chemical groups in heterocycles, including pyridine and naphthyridine derivatives, are considered promising for the synthesis of compounds with CNS activity. This underscores the potential of this compound and its analogues in the development of new CNS drugs, highlighting the importance of these functional groups in medicinal chemistry (Saganuwan, 2017).
Safety and Hazards
作用機序
Target of Action
The primary targets of 2-(Pyridin-2-yl)-1,8-naphthyridine-4-carboxylic acid are immortalized rat hepatic stellate cells (HSC-T6) . These cells play a crucial role in the development of liver fibrosis, a condition characterized by the excessive accumulation of extracellular matrix proteins including collagen .
Mode of Action
The compound interacts with its targets by inhibiting the expression of collagen . Collagen is a major component of the extracellular matrix and its overproduction leads to fibrosis . By inhibiting collagen expression, the compound prevents the progression of fibrosis .
Biochemical Pathways
The compound affects the collagen synthesis pathway . Overproduction of collagen by hepatic stellate cells is a key factor in the development of liver fibrosis . By inhibiting collagen synthesis, the compound can prevent the progression of this disease .
Result of Action
The compound’s action results in the inhibition of collagen expression and the reduction of hydroxyproline content in cell culture medium in vitro . Hydroxyproline is a major component of the protein collagen, and its reduction indicates a decrease in collagen synthesis . This suggests that the compound could potentially be developed into a novel anti-fibrotic drug .
特性
IUPAC Name |
2-pyridin-2-yl-1,8-naphthyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3O2/c18-14(19)10-8-12(11-5-1-2-6-15-11)17-13-9(10)4-3-7-16-13/h1-8H,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSNXSFRPBWFMMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC3=C(C=CC=N3)C(=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(Butan-2-yl)[(2E)-3-(2-methoxyphenyl)prop-2-en-1-yl]amine](/img/structure/B3158036.png)
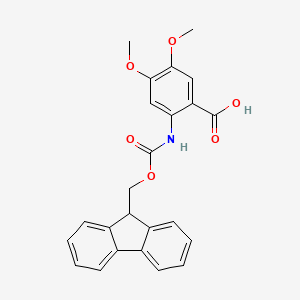

![Imidazo[1,2-a]pyridin-2-ylmethanamine hydrochloride](/img/structure/B3158055.png)

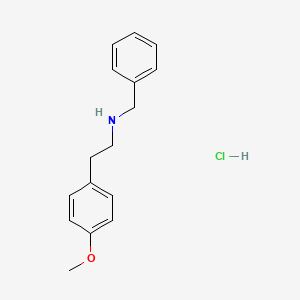
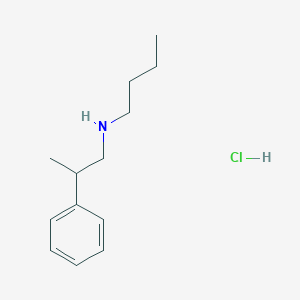
![6-Oxaspiro[4.5]decan-9-OL](/img/structure/B3158087.png)


![1-Cyclopropyl-6-fluoro-7-((4aS,7aR)-hexahydro-1H-pyrrolo[3,4-b]pyridin-6(2H)-yl)-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B3158119.png)
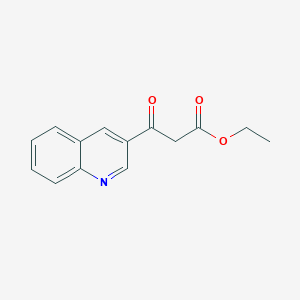
![10-methoxy-2,2-dimethyl-3,4,8,9-tetrahydro-2H-cyclopenta[c]pyrano[2,3-h]chromen-6(7H)-one](/img/structure/B3158130.png)
